N-(2-chlorophenyl)-2-piperazin-1-ylacetamide N-(2-chlorophenyl)-2-piperazin-1-ylacetamide
Brand Name: Vulcanchem
CAS No.: 851903-44-1
VCID: VC5380697
InChI: InChI=1S/C12H16ClN3O/c13-10-3-1-2-4-11(10)15-12(17)9-16-7-5-14-6-8-16/h1-4,14H,5-9H2,(H,15,17)
SMILES: C1CN(CCN1)CC(=O)NC2=CC=CC=C2Cl
Molecular Formula: C12H16ClN3O
Molecular Weight: 253.73

N-(2-chlorophenyl)-2-piperazin-1-ylacetamide

CAS No.: 851903-44-1

Cat. No.: VC5380697

Molecular Formula: C12H16ClN3O

Molecular Weight: 253.73

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-2-piperazin-1-ylacetamide - 851903-44-1

Specification

CAS No. 851903-44-1
Molecular Formula C12H16ClN3O
Molecular Weight 253.73
IUPAC Name N-(2-chlorophenyl)-2-piperazin-1-ylacetamide
Standard InChI InChI=1S/C12H16ClN3O/c13-10-3-1-2-4-11(10)15-12(17)9-16-7-5-14-6-8-16/h1-4,14H,5-9H2,(H,15,17)
Standard InChI Key PEUDTGQBHWMHRS-UHFFFAOYSA-N
SMILES C1CN(CCN1)CC(=O)NC2=CC=CC=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

N-(2-Chlorophenyl)-2-piperazin-1-ylacetamide features a piperazine ring (a six-membered heterocycle with two nitrogen atoms) connected via an acetamide linker to a 2-chlorophenyl group. Key structural identifiers include:

  • IUPAC Name: N-(2-chlorophenyl)-2-piperazin-1-ylacetamide

  • SMILES: C1CN(CCN1)CC(=O)NC2=CC=CC=C2Cl\text{C1CN(CCN1)CC(=O)NC2=CC=CC=C2Cl}

  • InChIKey: PEUDTGQBHWMHRS-UHFFFAOYSA-N\text{PEUDTGQBHWMHRS-UHFFFAOYSA-N}

  • Molecular Formula: C12H16ClN3O\text{C}_{12}\text{H}_{16}\text{ClN}_{3}\text{O} .

The 2-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the piperazine moiety contributes to hydrogen bonding and receptor interactions .

Physicochemical Properties

PropertyValue
Molecular Weight253.73 g/mol
SolubilitySoluble in organic solvents
Melting Point118°C (reported for analogs)
LogP (Partition Coefficient)~2.1 (estimated)

Data derived from PubChem and VulcanChem indicate moderate solubility in polar solvents, critical for pharmacokinetic optimization .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A patented method involves:

  • Alkylation of Piperazine: Reacting piperazine with N-haloacetyl-2-chloroaniline in aqueous HCl, yielding an intermediate adduct .

  • Neutralization and Extraction: The filtrate is neutralized (pH > 8) and extracted with toluene to isolate the product .

  • Crystallization: The crude product is recrystallized to achieve >95% purity .

Alternative routes utilize chloroacetyl chloride and 2-chloroaniline under basic conditions, followed by piperazine incorporation .

Analytical Characterization

  • NMR: 1H^1\text{H}-NMR spectra confirm acetamide proton signals at δ 2.8–3.2 ppm and aromatic protons at δ 7.2–7.5 ppm .

  • LC-MS: Molecular ion peaks at m/z 254.1 ([M+H]+) align with the theoretical molecular weight.

  • FT-IR: Stretching vibrations at 1665 cm1^{-1} (C=O) and 1321 cm1^{-1} (S=O in sulfonyl derivatives) .

Pharmacological Activities

Antimicrobial Activity

  • Bacterial Strains: Compound 3k showed potent activity against Listeria monocytogenes (MIC: 4 µg/mL) and methicillin-resistant Staphylococcus aureus (MRSA) .

  • Fungal Strains: 3k inhibited Trichoderma viride (MIC: 8 µg/mL), outperforming ampicillin against Pseudomonas aeruginosa .

Neuroprotective Mechanisms

Piperazine derivatives activate transient receptor potential canonical 6 (TRPC6) channels, restoring neuronal store-operated calcium entry (nSOCE) in Alzheimer’s models. This mechanism mitigates amyloid-β toxicity and rescues synaptic plasticity .

Research Findings and Clinical Relevance

In Vivo Efficacy

  • Seizure Models: Orally administered derivatives (30 mg/kg) reduced MES-induced seizures in rats, with peak effects at 2 hours .

  • Neurotoxicity: Acute toxicity (rotarod test) was absent at <100 mg/kg, supporting therapeutic viability .

Molecular Docking Insights

Docking studies on E. coli MurB and Candida albicans CYP51 revealed high binding affinities (-9.2 kcal/mol), correlating with experimental antimicrobial data .

Future Directions

Therapeutic Optimization

  • Structural Modifications: Introducing sulfonyl or benzyl groups may enhance blood-brain barrier penetration .

  • Combination Therapies: Synergistic effects with existing anticonvulsants (e.g., valproate) warrant exploration.

Clinical Translation

  • Pharmacokinetics: Addressing poor oral bioavailability via prodrug design or nanoformulations.

  • Toxicology: Long-term safety assessments in higher mammalian models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator